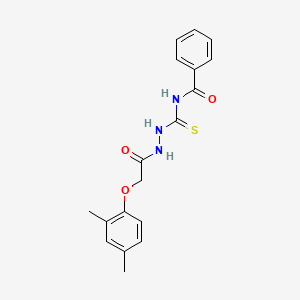

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-benzoylthiosemicarbazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

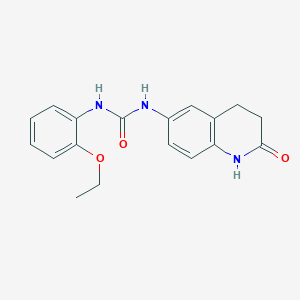

The compound “1-(2-(2,4-Dimethylphenoxy)acetyl)-4-benzoylthiosemicarbazide” is a complex organic molecule. It contains a benzoyl group, a thiosemicarbazide group, and a 2,4-dimethylphenoxy group . These groups are common in many pharmaceuticals and biologically active substances.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzoyl, thiosemicarbazide, and 2,4-dimethylphenoxy groups would likely have a significant impact on the compound’s structure .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, and reactivity .Scientific Research Applications

Spectral and Structural Studies

Thiosemicarbazides and their derivatives are recognized for their broad spectrum of biological activities and applications in pharmaceutical and industrial sectors. Notably, the cyclization of 1-benzoyl-4-(2-nitrophenyl)-3-thiosemicarbazide in dimethylformamide (DMF) produced N-(2-nitrophenyl)-5-phenyl-1,3,4-oxadiazole-2-amine. This reaction and the subsequent structural elucidation through IR, mass, and X-ray diffraction studies highlight the potential for discovering new compounds with significant applications. The XRD studies demonstrate the presence of various hydrogen bonds in the crystal structure, which could influence the compound's reactivity and interactions with biological targets (A. V. Aparna et al., 2011).

Molecular Docking and Antimicrobial Activity

The synthesis of novel pyridine and fused pyridine derivatives, beginning with specific precursor compounds, led to a series of molecules that underwent in silico molecular docking screenings. These compounds displayed moderate to good binding energies on target proteins, showcasing their potential as antimicrobial and antioxidant agents. The synthesis route demonstrates the versatility of thiosemicarbazide derivatives in generating compounds with potential pharmaceutical applications (E. M. Flefel et al., 2018).

Catalytic Reactivity and Complex Formation

The formation of oxo- and dioxo-vanadium(V) complexes through reactions involving thiosemicarbazide derivatives underlines the importance of these compounds in catalysis. Such complexes have been tested for the oxidation of various hydrocarbons, demonstrating good to excellent conversions. This suggests that thiosemicarbazide derivatives can play a crucial role in catalytic processes, potentially leading to more efficient and environmentally friendly reactions (H. H. Monfared et al., 2011).

Antitubercular Activity

The synthesis of derivatives featuring thiosemicarbazide highlighted their promising antitubercular activity against Mycobacterium tuberculosis. This work underscores the potential of thiosemicarbazide derivatives in developing new antitubercular agents, which is crucial for addressing the global challenge posed by tuberculosis. The combination of synthetic chemistry and biological evaluation enables the identification of potent scaffolds for further drug development (Urja D. Nimbalkar et al., 2018).

Antioxidant Properties

New thiosemicarbazide derivatives synthesized and evaluated for their antioxidant activities presented compelling results. Certain compounds exhibited superior radical scavenging abilities in the DPPH assay compared to standard antioxidants like gallic acid. This finding indicates the potential of thiosemicarbazide derivatives as effective antioxidants, which could be beneficial in developing treatments for oxidative stress-related diseases (Nafal Nazarbahjat et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a pharmaceutical, its mechanism of action would be related to how it interacts with biological systems.

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[[[2-(2,4-dimethylphenoxy)acetyl]amino]carbamothioyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S/c1-12-8-9-15(13(2)10-12)24-11-16(22)20-21-18(25)19-17(23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,20,22)(H2,19,21,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORQLEIBKZZTOCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)

![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)

![Benzo[d]thiazol-2-ylmethyl 3,5-dinitrobenzoate](/img/structure/B2678534.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2678536.png)

![2-(2,5-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2678538.png)

![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)